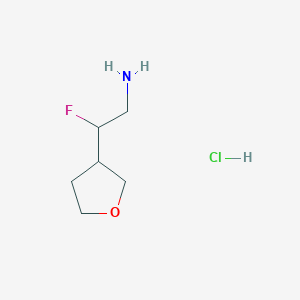![molecular formula C22H38BN3O4 B1484805 4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1092564-22-1](/img/structure/B1484805.png)
4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
This compound is also known as tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxylate . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring attached to a carboxylic acid ester group. It also contains a pyrazole ring attached to a boronic ester group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound has a complex structure with multiple functional groups, which can influence its physical and chemical properties .Scientific Research Applications
Synthesis and Characterization
Kong et al. (2016) described the synthesis of this compound as an intermediate in many biologically active compounds' synthesis processes, highlighting its role in the production of crizotinib. The compound was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%. The structure was confirmed by MS and 1 HNMR spectrum Kong et al..
Jian-qiang et al. (2014) provided a novel approach for the synthesis of Crizotinib, including efficient procedures for preparing key intermediates like the subject compound. Their work underscores the compound's critical role in developing therapeutic agents Jian-qiang et al..
Applications in Drug Synthesis
The work by Liao et al. (2022) on the synthesis, characterization, and single-crystal X-ray diffraction of a related compound emphasizes the importance of such compounds in drug development and the understanding of their molecular structures Liao et al..
Bethel et al. (2012) developed an improved synthesis method for medicinally important compounds, demonstrating the versatility of boronic esters in high throughput chemistry and large-scale synthesis Bethel et al..
Molecular Structure and Properties
- Huang et al. (2021) explored the molecular structures of boric acid ester intermediates, including compounds similar to the one , using density functional theory (DFT) and crystallographic analyses. Their findings provide insights into the physicochemical properties and potential applications of these compounds Huang et al..
Future Directions
The compound’s potential for future research and applications is vast due to its role as an intermediate in the synthesis of many biologically active compounds .
Relevant Papers Several papers have been published on this compound, discussing its synthesis, structure, and potential applications . These papers provide valuable insights into the compound’s properties and potential uses.
Properties
IUPAC Name |
tert-butyl 4-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38BN3O4/c1-15-18(23-29-21(6,7)22(8,9)30-23)16(2)26(24-15)14-17-10-12-25(13-11-17)19(27)28-20(3,4)5/h17H,10-14H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQUSUKGUZAPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3CCN(CC3)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


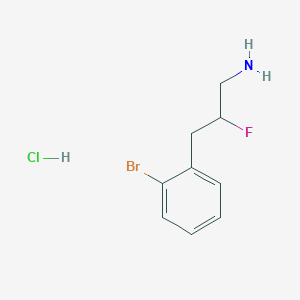
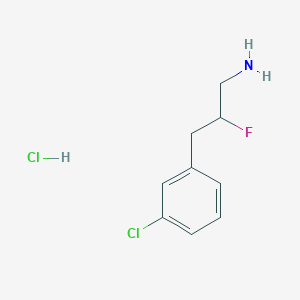
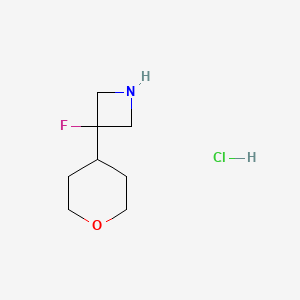
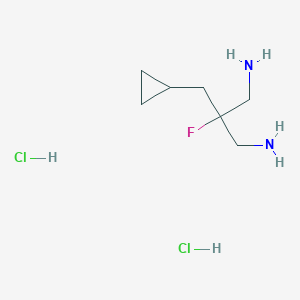
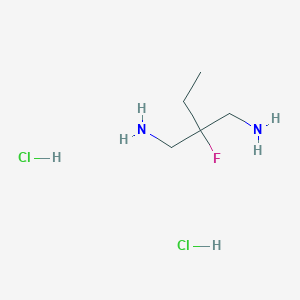
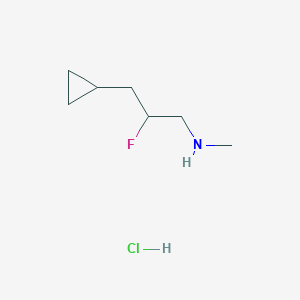
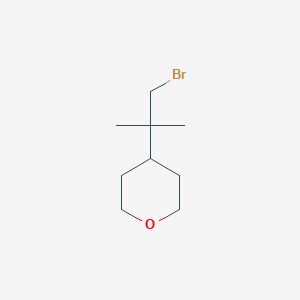
![Methyl 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoate](/img/structure/B1484731.png)
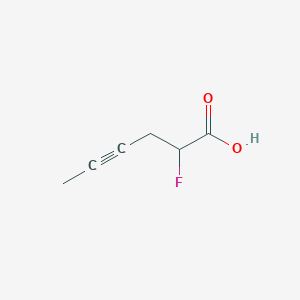
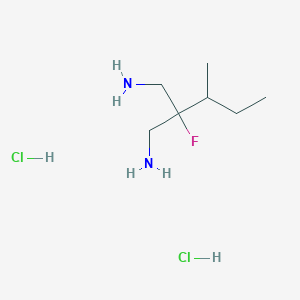
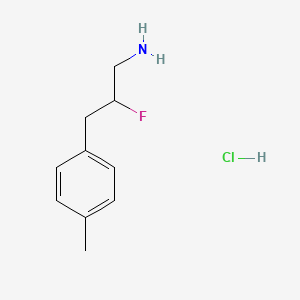
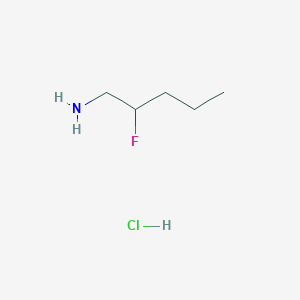
![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)
